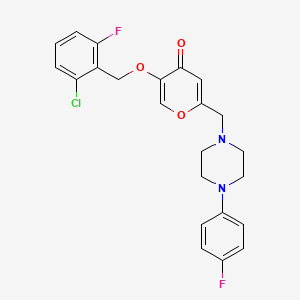

5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Description

BenchChem offers high-quality 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClF2N2O3/c24-20-2-1-3-21(26)19(20)14-31-23-15-30-18(12-22(23)29)13-27-8-10-28(11-9-27)17-6-4-16(25)5-7-17/h1-7,12,15H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDRQTFXGDRNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

- Molecular Formula : C21H22ClF2N3O3

- Molecular Weight : 429.87 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential as an anti-cancer agent and its effects on neurological disorders. Preliminary studies indicate that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Neuroprotective Effects : Research suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter levels.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in neurotransmission.

- Cell Cycle Modulation : The pyranone structure may influence cell cycle progression, leading to apoptosis in cancer cells.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth, with IC50 values indicating effective potency against breast and lung cancer cells. The results are summarized in the table below:

Neuroprotective Effects

In a neuropharmacological study, the compound was evaluated for its ability to protect neuronal cells against oxidative stress. The findings indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is C24H24ClFN2O3, with a molecular weight of approximately 442.9 g/mol. Its structure features a pyranone ring, which is known for its biological activity. The presence of the chloro and fluorine substituents enhances its pharmacological properties by influencing lipophilicity and bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one exhibit significant anticancer properties. For instance, derivatives of pyranones have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that modifications to the pyranone structure can lead to enhanced cytotoxicity against human cancer cells, including breast and lung cancers .

Neuropharmacology

The compound's piperazine moiety suggests potential applications in neuropharmacology. Piperazine derivatives are widely studied for their effects on neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression. Preliminary research indicates that compounds with similar structures may interact with serotonin receptors, potentially leading to anxiolytic effects .

Case Study 1: Antiproliferative Activity

A study published in a peer-reviewed journal examined the antiproliferative effects of various pyranone derivatives, including those structurally related to 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. The results showed that certain modifications resulted in IC50 values significantly lower than those of standard chemotherapeutic agents, indicating superior efficacy in inhibiting cancer cell growth .

Case Study 2: Neurotransmitter Modulation

In another study focusing on the modulation of neurotransmitter systems, a compound structurally similar to 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one was tested for its effects on serotonin and dopamine receptors. The findings suggested that these compounds could serve as potential therapeutic agents for mood disorders due to their ability to enhance serotonin levels in the brain .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, and how can reaction yields be improved?

- Methodology :

- Stepwise functionalization : Begin with the pyran-4-one core, introducing the (2-chloro-6-fluorobenzyl)oxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF). Subsequent alkylation of the piperazine moiety (4-(4-fluorophenyl)piperazin-1-yl) can be achieved using a bromomethyl intermediate.

- Optimization : Employ orthogonal experimental design (e.g., Taguchi method) to optimize reaction parameters (temperature, solvent, catalyst). For example, evidence from similar piperazine alkylations suggests refluxing in acetonitrile with KCO improves yields .

- Yield enhancement : Replicate reactions under identical conditions and combine filtrates to maximize product recovery, as demonstrated in multi-step syntheses of analogous compounds .

Q. How can the structural identity of this compound be confirmed using advanced spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., benzyloxy and piperazine methyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). X-ray diffraction analysis (as in ) can resolve bond angles and torsional strain in the pyranone and piperazine moieties. Compare unit cell parameters (e.g., triclinic system with Å, Å) to validate structural assignments .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation, and how should dose ranges be determined?

- Methodology :

- Cell models : Select cell lines expressing target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use HEK-293 or SH-SY5Y cells transfected with relevant GPCRs.

- Dose range : Conduct MTT assays at logarithmic concentrations (1 nM–100 µM) to establish IC/EC values. Include positive controls (e.g., known receptor agonists/antagonists) for validation .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be systematically analyzed?

- Methodology :

- Meta-analysis : Aggregate data from independent studies and apply statistical models (e.g., random-effects models) to account for variability in cell lines, assay conditions, or compound purity.

- Experimental replication : Design a standardized cytotoxicity protocol (e.g., ISO 10993-5) using identical cell lines (e.g., HepG2 for hepatotoxicity) and exposure times. Control for batch-to-batch compound variability via HPLC purity checks (>98%) .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound, particularly oral bioavailability?

- Methodology :

- Prodrug design : Introduce ester or amide prodrug moieties at the pyranone oxygen to enhance lipophilicity. Evaluate hydrolysis kinetics in simulated gastric fluid.

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. Co-administer with P-glycoprotein inhibitors (e.g., verapamil) if efflux is observed .

- In vivo PK studies : Administer via oral gavage in rodent models and measure plasma concentrations using LC-MS/MS. Compare AUC values against intravenous dosing to calculate bioavailability .

Q. How can molecular dynamics (MD) simulations elucidate target binding mechanisms and guide structural optimization?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions between the compound and its target (e.g., 5-HT receptor). Focus on the piperazine moiety’s role in H-bonding with Asp155.

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Analyze root-mean-square deviation (RMSD) to identify flexible regions (e.g., benzyloxy group) for rigidification .

- Free energy calculations : Apply MM-PBSA to quantify binding affinities of analogs. Prioritize derivatives with ΔG < −40 kJ/mol for synthesis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.